molecular formula C22H27NO3 B3537096 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No. B3537096
M. Wt: 353.5 g/mol
InChI Key: KRUHKBLSSUDOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, commonly known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the late 2000s and is structurally similar to other cathinones such as methcathinone and mephedrone. HDMP-28 has gained popularity in the research community due to its potential applications in scientific research.

Mechanism of Action

HDMP-28 acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reabsorption and leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and a feeling of euphoria.
Biochemical and Physiological Effects:
The use of HDMP-28 has been shown to have a range of biochemical and physiological effects. In addition to its stimulant properties, it can also cause vasoconstriction, increased heart rate and blood pressure, and hyperthermia. These effects can be dangerous and potentially life-threatening, particularly at high doses.

Advantages and Limitations for Lab Experiments

HDMP-28 is a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. However, its use in laboratory experiments is limited by its potential for abuse and its adverse effects on the cardiovascular system. Researchers must use caution when working with HDMP-28 and follow appropriate safety protocols.

Future Directions

There are several future directions for research on HDMP-28. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Studies have shown that it can reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a therapeutic agent. Additionally, researchers could investigate the long-term effects of HDMP-28 use on the brain and the cardiovascular system, as well as its potential for abuse and addiction.

Scientific Research Applications

HDMP-28 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, reward, and motivation. This makes HDMP-28 a valuable tool for studying the mechanisms of addiction and other psychiatric disorders.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-16-7-10-18(11-8-16)23-21(24)22(13-5-4-6-14-22)17-9-12-19(25-2)20(15-17)26-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUHKBLSSUDOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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